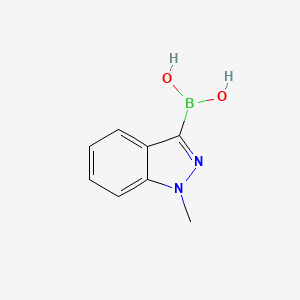
(1-Methylindazol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylindazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methylindazole moiety. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindazol-3-yl)boronic acid typically involves the borylation of 1-methylindazole. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like 2-ethoxyethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (1-Methylindazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Phenols: Resulting from oxidation reactions.
科学的研究の応用
(1-Methylindazol-3-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (1-Methylindazol-3-yl)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, influencing biochemical pathways and processes .
類似化合物との比較
Phenylboronic Acid: Another boronic acid with similar reactivity but different structural properties.
(2-Methylindazol-3-yl)boronic Acid: A structural isomer with distinct chemical behavior.
(1-Methylindazol-5-yl)boronic Acid: Another isomer with variations in reactivity and applications.
Uniqueness: (1-Methylindazol-3-yl)boronic acid stands out due to its unique combination of the indazole moiety and the boronic acid group. This structure imparts specific reactivity and binding properties, making it valuable in specialized applications such as molecular probes and advanced materials .
特性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(1-methylindazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5,12-13H,1H3 |
InChIキー |
ZPRWEUUZJARZPB-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN(C2=CC=CC=C12)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


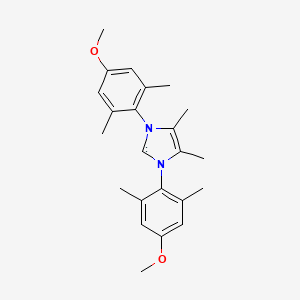
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
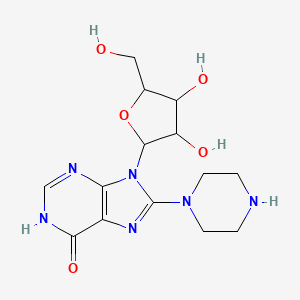
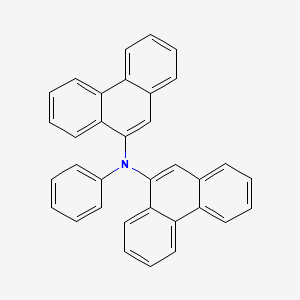
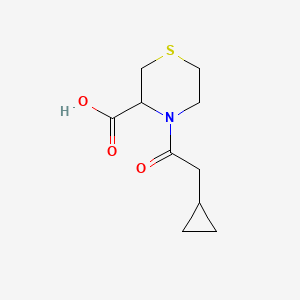
![(9aR)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B14782047.png)
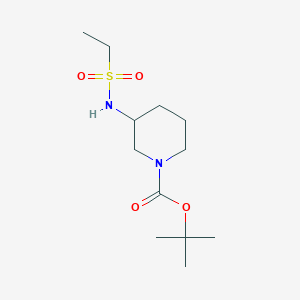
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14782053.png)
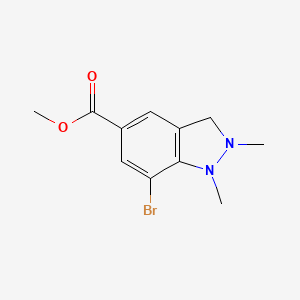
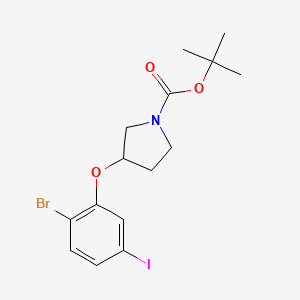
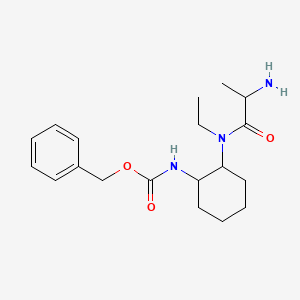
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
